

Composition of Candidin Skin Test Antigen: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Candidin*

Cat. No.: *B174359*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the composition of **Candidin**, a sterile solution of *Candida albicans* antigens used for intradermal skin testing. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this diagnostic agent.

Quantitative Composition

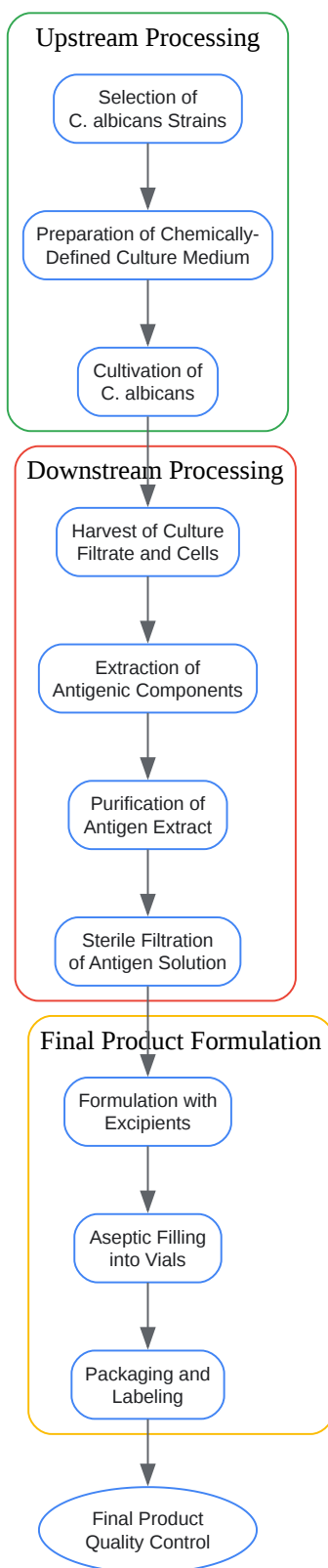
Candidin is formulated as a sterile, aqueous solution for intradermally. The active components are antigens derived from the culture filtrate and cells of two strains of *Candida albicans*.^[1]^[2]^[3] The complete composition, including excipients, is detailed in the table below.

Component	Concentration/Amount	Purpose
Active Ingredient		
Candida albicans Antigen	Not Quantified	Elicits a delayed-type hypersensitivity (DTH) response
Excipients		
Sodium Chloride	0.25% (w/v)	Tonicity agent
Sodium Bicarbonate	0.125% (w/v)	Buffering agent
Glycerol	50% (v/v)	Stabilizer
Phenol	0.4% (w/v)	Preservative
Polysorbate 80	8 ppm	Surfactant/Stabilizer
Albumin (Human)	0.03% (w/v)	Stabilizer
Water for Injection	q.s. to 100%	Vehicle

Manufacturing Process Overview

The production of **Candidin** involves several key stages, beginning with the cultivation of *Candida albicans* and culminating in a sterile, quality-controlled antigen solution. While the specific, detailed protocols for the manufacturing of **Candidin**® are proprietary, the general workflow can be outlined as follows.

The process begins with the cultivation of two strains of *Candida albicans* in a chemically-defined medium.[3][4] This medium consists of inorganic salts, biotin, and sucrose.[3] Following propagation, the culture filtrate and cellular components are harvested. The source material undergoes lyophilization (freeze-drying) and is then subjected to an extraction process using a solution containing sodium chloride, sodium bicarbonate, and glycerol.[3] The resulting extract, which contains the active antigenic components, is then formulated with the aforementioned excipients, sterile-filtered, and aseptically filled into multi-dose vials.



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*Conceptual manufacturing workflow for **Candidin**.*

Quality Control Overview

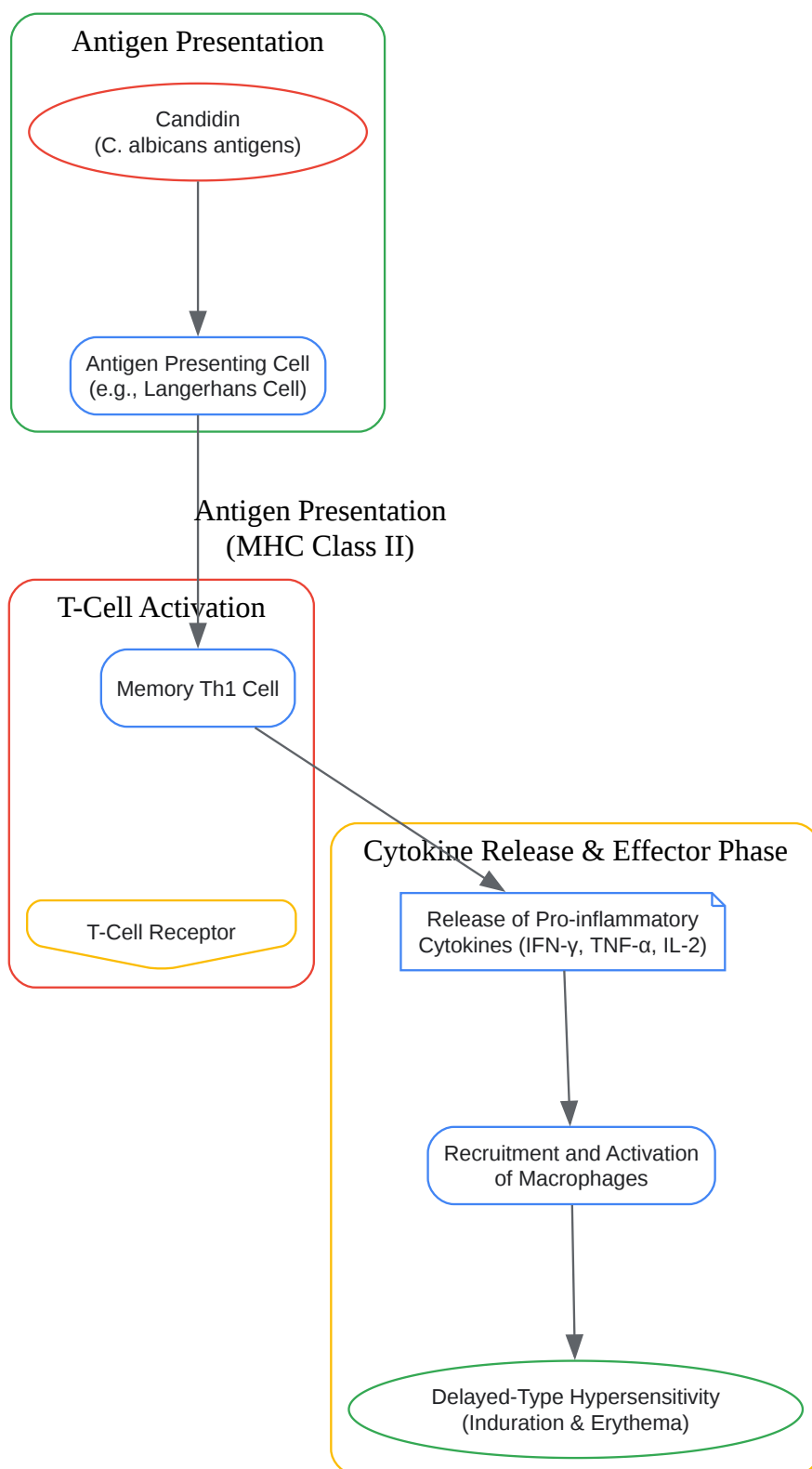
Each lot of **Candidin** undergoes rigorous quality control testing to ensure its safety, purity, and potency. A key aspect of this is the potency assay, which is a bioassay designed to measure the biological activity of the antigen in eliciting a delayed-type hypersensitivity (DTH) response. The potency of **Candidin** is confirmed through clinical testing in human subjects with established criteria for a positive response.[4] Every lot is tested to ensure consistency.[5] While specific protocols are proprietary, the general approach involves intradermal administration and subsequent measurement of the induration (hardened, raised area) at the injection site. A positive DTH reaction to **Candidin** is defined as an induration of 5 mm or greater in diameter.[4][6]

Mechanism of Action and Signaling Pathway

The intradermal administration of **Candidin** initiates a localized inflammatory response characteristic of a delayed-type (Type IV) hypersensitivity reaction in individuals who have been previously sensitized to *Candida albicans*. This response is cell-mediated and involves the activation of antigen-specific T lymphocytes.

The process is initiated by local antigen-presenting cells (APCs), such as Langerhans cells and macrophages in the skin. These APCs recognize and process the *Candida albicans* antigens. The recognition of *Candida* pathogen-associated molecular patterns (PAMPs), such as β -glucans and mannans, is mediated by various pattern recognition receptors (PRRs) on the surface of these immune cells. Key PRRs involved include Dectin-1, Toll-like receptors (TLRs), and the mannose receptor.

Upon antigen presentation by APCs, memory T helper (Th1) cells that were primed during a prior encounter with *C. albicans* become activated. These activated Th1 cells release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN- γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF- α). These cytokines orchestrate the recruitment and activation of other immune cells, predominantly macrophages, to the site of injection. The accumulation and activation of these cells lead to the characteristic induration and erythema of a positive skin test, which typically peaks at 24 to 48 hours after administration.[1]



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*Signaling pathway of the delayed-type hypersensitivity response to **Candidin**.*

Detailed Methodologies

While the precise, proprietary protocols for the manufacturing and quality control of **Candidin** are not publicly available, a general experimental workflow for the preparation and administration of a *Candida albicans* skin test antigen can be conceptualized as follows.

A. Conceptual Protocol for Antigen Preparation

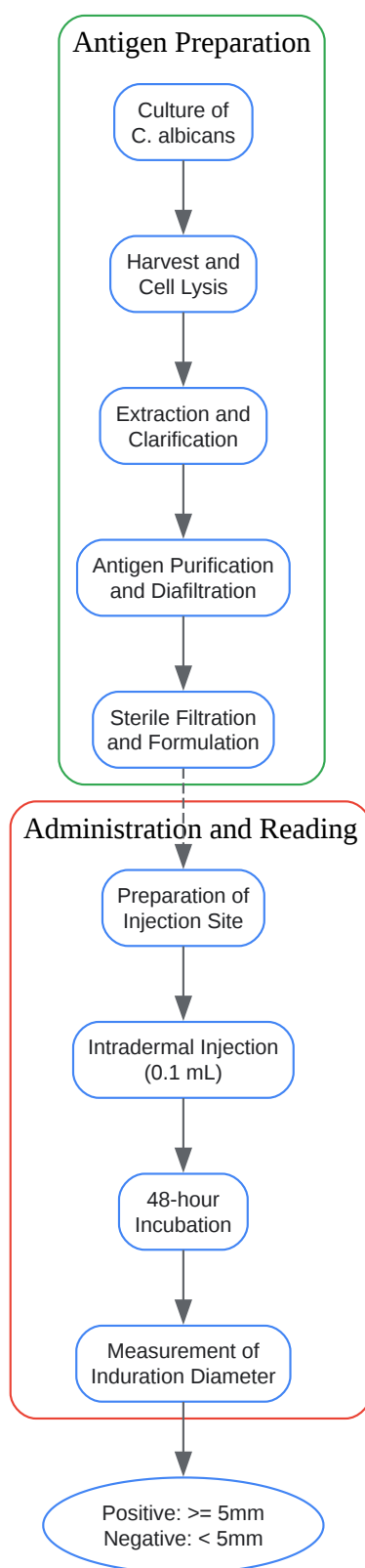
- **Culture of *Candida albicans*:** Selected strains of *C. albicans* are inoculated into a sterile, chemically-defined liquid culture medium. The cultures are incubated under controlled conditions of temperature and aeration to promote growth.
- **Harvest and Lysis:** The fungal cells and culture supernatant are harvested. The cells are then subjected to a lysis procedure to release intracellular antigens. This can be achieved through mechanical means (e.g., bead beating, sonication) or enzymatic digestion.
- **Extraction and Clarification:** The antigenic components from both the cell lysate and the culture supernatant are extracted into a suitable buffer. The extract is then clarified through centrifugation and/or filtration to remove cellular debris.
- **Purification and Diafiltration:** The clarified extract may undergo further purification steps, such as chromatography, to enrich for the desired antigens. Diafiltration is then performed to exchange the buffer with the final formulation buffer and to remove low molecular weight impurities.
- **Sterile Filtration and Formulation:** The purified antigen concentrate is diluted to the target potency and formulated with the necessary excipients. The final solution is then passed through a 0.22 μm sterilizing filter into a sterile bulk container.

B. Administration Protocol (Mantoux Method)

The administration of **Candidin** follows the Mantoux method, which is a standardized procedure for intradermal injections.

- **Site Preparation:** A site on the volar surface of the forearm is cleansed with 70% alcohol and allowed to air dry.

- **Injection:** Using a sterile tuberculin syringe and a 26- or 27-gauge needle, 0.1 mL of the **Candidin** solution is injected intradermally.^{[4][6]} The injection should be performed with the needle bevel facing upward, creating a distinct, pale wheal (a small, raised blister) approximately 6 to 10 mm in diameter.
- **Reading the Reaction:** The injection site is examined 48 hours after administration.^[1] The diameter of the induration (not erythema) is measured in millimeters across the forearm. A positive reaction is defined as an induration of 5 mm or more.^{[4][6]}



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Conceptual experimental workflow for **Candidin** preparation and administration.

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- To cite this document: BenchChem. [Composition of Candidin Skin Test Antigen: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174359#what-is-the-composition-of-candidin-skin-test-antigen\]](https://www.benchchem.com/product/b174359#what-is-the-composition-of-candidin-skin-test-antigen)

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